![molecular formula C29H20Br2N4O2 B2565958 (5-Bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 397277-74-6](/img/structure/B2565958.png)
(5-Bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone
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Description
(5-Bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone is a useful research compound. Its molecular formula is C29H20Br2N4O2 and its molecular weight is 616.313. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (AchE) in the nervous system .
Mode of Action
The compound “(5-Bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone” could potentially bind to its target enzyme and inhibit its activity, leading to an accumulation of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AchE can disrupt the normal functioning of the cholinergic nervous system, leading to changes in nerve signal transmission .
Result of Action
The potential inhibition of AchE by this compound could lead to changes in nerve signal transmission, which could manifest in various physiological effects .
properties
IUPAC Name |
(5-bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Br2N4O2/c30-21-13-11-20(12-14-21)24-17-25(35(32-24)29(36)26-15-16-27(31)37-26)28-23(19-7-3-1-4-8-19)18-34(33-28)22-9-5-2-6-10-22/h1-16,18,25H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGRFWVDCARAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br)C4=NN(C=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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